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molecular formula C6H7ClS B8696965 2-(3-Thienyl)chloroethane

2-(3-Thienyl)chloroethane

Cat. No. B8696965
M. Wt: 146.64 g/mol
InChI Key: UIVAMSZYSRKQND-UHFFFAOYSA-N
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Patent
US05750531

Procedure details

To a solution of 2-(3-thienyl)chloroethane(20 g, 0.136 mol) prepared in the above Step 1 and anhydrous acetonitrile(350 ml) was added tin(IV) chloride(20 ml, 0.17 mol) at room temperature. The reaction mixture was heated to reflux for 16 hours and cooled, to which water was added to remove excess tin(IV) chloride. And then the reaction mixture was washed by dichloromethane. The water layer was separated and basified with aqueous K2CO3 solution under ice-cooling and then extracted with dichloromethane. The combined dichloromethane layers were dried over magnesium sulfate and concentrated to give 10.56 g of the titled compound. (Yield: 51%)
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Name
tin(IV) chloride
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
51%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([CH2:6][CH2:7]Cl)=[CH:2]1.[C:9](#[N:11])[CH3:10].[Sn](Cl)(Cl)(Cl)Cl>O>[CH3:10][CH:9]1[C:2]2[S:1][CH:5]=[CH:4][C:3]=2[CH:6]=[CH:7][NH:11]1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
S1C=C(C=C1)CCCl
Name
Quantity
350 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
tin(IV) chloride
Quantity
20 mL
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours
Duration
16 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to remove excess tin(IV) chloride
WASH
Type
WASH
Details
And then the reaction mixture was washed by dichloromethane
CUSTOM
Type
CUSTOM
Details
The water layer was separated
TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined dichloromethane layers were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1NC=CC2=C1SC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 10.56 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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